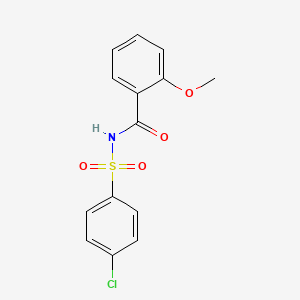![molecular formula C9H10N4O4 B14005525 2-[(8-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol CAS No. 88713-43-3](/img/structure/B14005525.png)
2-[(8-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol is a chemical compound with the molecular formula C9H10N4O4 and a molecular weight of 238.20 g/mol . This compound features a triazabicyclo structure, which is a bicyclic system containing nitrogen atoms. The presence of a nitro group and an ethoxy group attached to the triazabicyclo core makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol typically involves the following steps:
Formation of the Triazabicyclo Core: The triazabicyclo core can be synthesized through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Ethoxy Group: The ethoxy group can be attached through etherification reactions, typically using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other strong nucleophiles.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazabicyclo compounds.
Scientific Research Applications
2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazabicyclo core can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol is unique due to the presence of both a nitro group and an ethoxy group attached to the triazabicyclo core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
88713-43-3 |
|---|---|
Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-[(8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethanol |
InChI |
InChI=1S/C9H10N4O4/c14-4-5-17-6-8-10-9-7(13(15)16)2-1-3-12(9)11-8/h1-3,14H,4-6H2 |
InChI Key |
ADDPOIQHUZOPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)COCCO)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


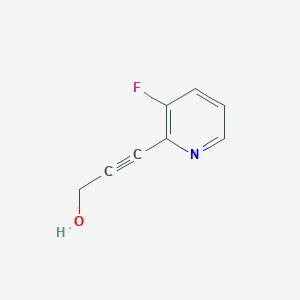
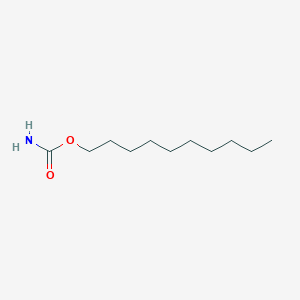

![(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid](/img/structure/B14005467.png)
![3,7-Dioxabicyclo[3.2.1]octane-4,6-dione](/img/structure/B14005468.png)
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14005469.png)

![n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide](/img/structure/B14005474.png)
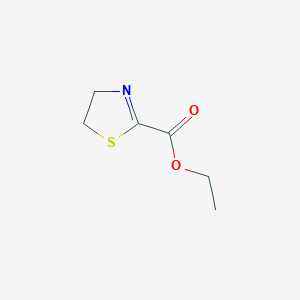
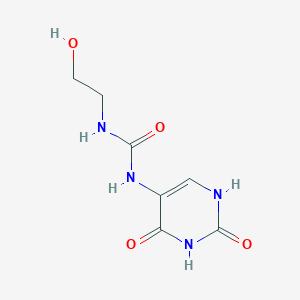
![[(1S,3R,5S)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14005480.png)
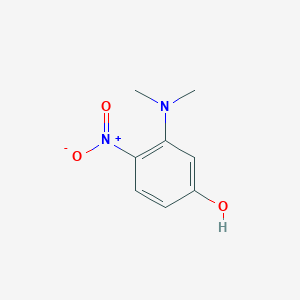
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14005500.png)
